molecular formula C11H13FN2O2 B2432068 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid CAS No. 1256792-14-9

1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B2432068
CAS No.: 1256792-14-9
M. Wt: 224.235
InChI Key: GLELATRUKOBAOL-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid is a fluorinated heterocyclic compound It features a piperidine ring substituted with a fluoropyridine moiety and a carboxylic acid group

Preparation Methods

The synthesis of 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes for higher yields and cost-effectiveness, often using continuous flow chemistry techniques.

Chemical Reactions Analysis

1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid can be compared with other fluorinated pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16/h1-2,7-8H,3-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLELATRUKOBAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4 g (16 mmol) 5′-Fluoro-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-carboxylic acid ethyl ester and 0.832 g (20 mmol) LiOH.H2O in 50 mL THF, 50 mL water and 5 mL methanol was stirred for 2 h at 20° C. Acetic acid was added to pH 6 and water and ethyl acetate. The mixture was extracted with ethyl acetate and the combined organic layers were washed with brine, dried with Na2SO4, filtered and evaporated to dryness. The residue was purified by column chromatography on silica eluting with a gradient formed from heptane and ethyl acetate. The product containing fractions were evaporated to yield 3.1 g (87%) of the title compound as off-white solid. MS m/e: 223.1 [M−H].
Name
LiOH.H2O
Quantity
0.832 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

To a stirred solution of 5′-fluoro-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-carboxylic acid ethyl ester (12.5 g, 0.0495 mol) in THF (60 mL), H2O (60 mL) and MeOH (6 mL) was added LiOH.H2O (2.6 g, 0.0172 mol). Stirring was continued overnight at RT before the organic solvent were removed under vacuo. The pH of the was adjusted to 5 with acetic acid, and the white precipitate was filtered off and dried to yield 9.2 g (83%) of 5′-fluoro-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-carboxylic acid. ES-MS m/e: 223.1 (M−H+)
Name
LiOH.H2O
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

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